
Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclohexanone moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid.
Cyclohexanone Introduction: The cyclohexanone moiety is introduced through a nucleophilic addition reaction, often using a Grignard reagent.
Industrial Production Methods
In an industrial setting, the synthesis may be carried out in a continuous flow microreactor system. This method offers advantages such as improved efficiency, better control over reaction conditions, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The cyclohexanone moiety can be oxidized to form a diketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Applications De Recherche Scientifique
Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further reactions, making it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate: Similar structure but with a hydroxyl group instead of a ketone.
Methyl (S)-2-(Boc-amino)-2-(4-methylcyclohexyl)acetate: Similar structure but with a methyl group instead of a ketone.
Uniqueness
Methyl (S)-2-(Boc-amino)-2-(4-oxocyclohexyl)acetate is unique due to the presence of the cyclohexanone moiety, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in the synthesis of complex molecules and in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H23NO5 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxocyclohexyl)acetate |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h9,11H,5-8H2,1-4H3,(H,15,18) |
Clé InChI |
GGNLSAXWVSAWIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1CCC(=O)CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
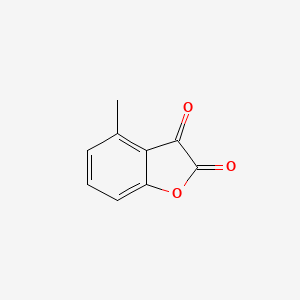
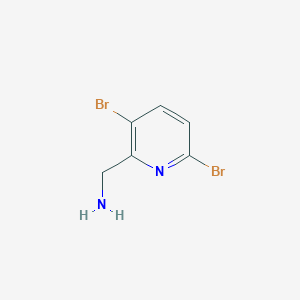
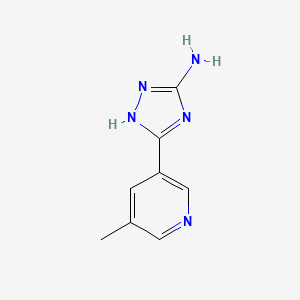

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
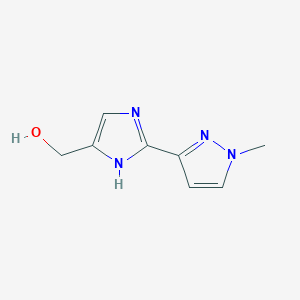
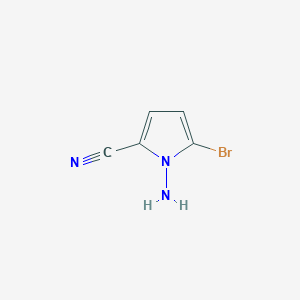


![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)

![5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13677774.png)
